Chiral Purity: (R)-Enantiomer vs. Racemic Mixture
Commercially sourced (R)-3-Pyrrolidin-1-ylmethyl-piperidine is specified with a minimum purity of 95% and is offered as a single enantiomer with defined (R)-stereochemistry . In contrast, racemic 3-pyrrolidin-1-ylmethyl-piperidine (CAS 514842-98-9, racemic mixture) is also available but lacks stereochemical definition [1].
| Evidence Dimension | Chemical Purity and Stereochemical Identity |
|---|---|
| Target Compound Data | ≥95% chemical purity; (R)-enantiomer |
| Comparator Or Baseline | Racemic 3-pyrrolidin-1-ylmethyl-piperidine: ≥95% chemical purity; undefined stereochemistry |
| Quantified Difference | Stereochemical identity defined (R) vs. undefined (racemic) |
| Conditions | Vendor technical specifications (AKSci, ChemScene) |
Why This Matters
Defined stereochemistry is critical for applications requiring chiral purity, such as asymmetric synthesis or chiral drug candidate development.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4341894, 3-(Pyrrolidin-1-ylmethyl)piperidine. Retrieved February 2026. View Source
